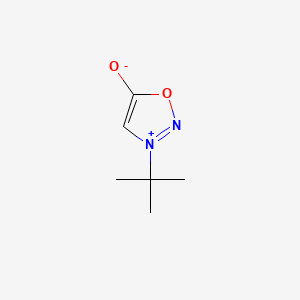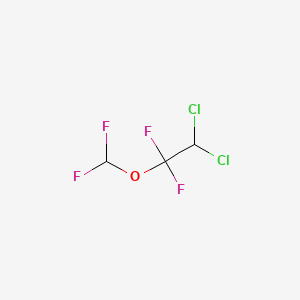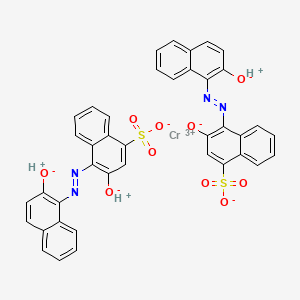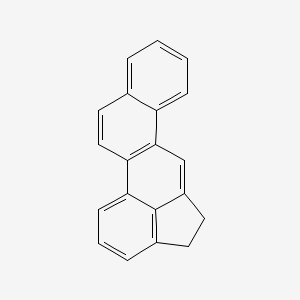
Riboflavin, 2',3',4',5'-tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riboflavin, 2’,3’,4’,5’-tetraacetate, also known as tetra-O-acetylriboflavin, is a derivative of riboflavin (vitamin B2). This compound is characterized by the acetylation of the hydroxyl groups on the riboflavin molecule, resulting in increased stability and solubility. The molecular formula of riboflavin, 2’,3’,4’,5’-tetraacetate is C25H28N4O10, and it has a molecular weight of 544.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of riboflavin, 2’,3’,4’,5’-tetraacetate typically involves the acetylation of riboflavin. One common method includes suspending riboflavin in acetic anhydride, followed by the addition of perchloric acid to initiate the reaction. The mixture is then heated to 80°C and stirred for about an hour. The reaction progress is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is neutralized with sodium bicarbonate, and the product is extracted using dichloromethane. The crude product is then purified through recrystallization from a methanol-water mixture.
Industrial Production Methods: Industrial production of riboflavin, 2’,3’,4’,5’-tetraacetate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Riboflavin, 2’,3’,4’,5’-tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield riboflavin.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Photochemical Reactions: As a derivative of riboflavin, it can participate in photochemical reactions, making it useful as a photosensitizer.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Photochemical Reactions: Light sources emitting specific wavelengths, often in the blue or UV range.
Major Products Formed:
Hydrolysis: Riboflavin.
Oxidation: Various oxidized derivatives of riboflavin.
Photochemical Reactions: Reactive oxygen species and other photoproducts.
Scientific Research Applications
Riboflavin, 2’,3’,4’,5’-tetraacetate has a wide range of applications in scientific research:
Biology: Employed in studies involving photodynamic therapy (PDT) due to its photosensitizing properties.
Medicine: Investigated for its potential in treating riboflavin deficiency and preventing migraines.
Mechanism of Action
The mechanism of action of riboflavin, 2’,3’,4’,5’-tetraacetate is primarily related to its role as a photosensitizer. Upon exposure to light, it absorbs energy and undergoes a transition to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can cause oxidative damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment.
Comparison with Similar Compounds
Riboflavin, 2’,3’,4’,5’-tetraacetate is unique due to its acetylated hydroxyl groups, which enhance its stability and solubility compared to riboflavin. Similar compounds include:
Riboflavin (Vitamin B2): The parent compound, less stable and less soluble than its tetraacetate derivative.
Riboflavin-5’-phosphate: A phosphorylated derivative of riboflavin, used as a coenzyme in various biochemical reactions.
Flavin mononucleotide (FMN): Another phosphorylated form of riboflavin, involved in redox reactions in the body.
The acetylation of riboflavin to form riboflavin, 2’,3’,4’,5’-tetraacetate provides distinct advantages in terms of stability and solubility, making it more suitable for certain applications .
Properties
CAS No. |
752-13-6 |
|---|---|
Molecular Formula |
C25H28N4O10 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[(2R,3S,4S)-2,3,4-triacetyloxy-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] acetate |
InChI |
InChI=1S/C25H28N4O10/c1-11-7-17-18(8-12(11)2)29(23-21(26-17)24(34)28-25(35)27-23)9-19(37-14(4)31)22(39-16(6)33)20(38-15(5)32)10-36-13(3)30/h7-8,19-20,22H,9-10H2,1-6H3,(H,28,34,35)/t19-,20+,22-/m0/s1 |
InChI Key |
VKVDYPHLGLIXAG-VWPQPMDRSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
2',3',4',5'-tetraacetylriboflavin riboflavin tetraacetate riboflavin-2',3',4',5'-tetraacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]octan-2-one](/img/structure/B1209070.png)













